1-Bromo-4-(propylsulfonyl)benzene

Iterative Synthesis Polyaromatics Cross-Coupling

Synthesizing non-symmetric polyaromatics often demands lengthy protection/deprotection sequences. This compound solves that via orthogonal C-Br and C-S bonds, enabling sequential, chemoselective Suzuki-Miyaura couplings in one-pot-like strategies. • Eliminates intermediate functional group manipulations for rapid ter- and quateraryl assembly • 4-Bromophenyl sulfone motif directly applicable to MMP-9 inhibitor SAR library generation • 98% purity, validated for iterative cross-coupling methodology development and catalyst benchmarking

Molecular Formula C9H11BrO2S
Molecular Weight 263.15 g/mol
CAS No. 223557-20-8
Cat. No. B1287640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(propylsulfonyl)benzene
CAS223557-20-8
Molecular FormulaC9H11BrO2S
Molecular Weight263.15 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C9H11BrO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3
InChIKeyILRRBENNUDNIJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(propylsulfonyl)benzene: Bifunctional Intermediate for Iterative Polyaryl Synthesis


1-Bromo-4-(propylsulfonyl)benzene (CAS 223557-20-8) is a para-substituted aromatic compound containing both a bromine atom and a propylsulfonyl group . With a molecular weight of 263.15 g/mol and the formula C₉H₁₁BrO₂S , it serves as a versatile bifunctional building block in organic synthesis. Its structure enables participation in both traditional cross-coupling reactions via the aryl bromide and, more recently, as an electrophilic partner in Suzuki–Miyaura cross-coupling (SMC) via C–S bond activation [1], positioning it uniquely for complex iterative synthesis strategies.

1-Bromo-4-(propylsulfonyl)benzene: Irreplaceable in Complex Synthesis


Generic aryl bromides, such as 1-bromo-4-methylbenzene, lack the sulfonyl group necessary for enabling the orthogonal, sequential cross-coupling strategies central to modern iterative synthesis [1]. Conversely, simple alkyl aryl sulfones without a halide leaving group cannot initiate traditional cross-coupling sequences. The specific combination of an aryl bromide and a propylsulfonyl group in a para-arrangement confers a unique, intermediate reactivity profile in SMC [1], allowing it to be chemoselectively addressed after a halide coupling step. This prevents the need for de novo functional group installation and enables the rapid, step-economical assembly of non-symmetric polyaromatics, which is not achievable with monofunctional or simpler sulfone analogs.

1-Bromo-4-(propylsulfonyl)benzene: Key Comparative Data


Dual Reactive Sites for Orthogonal Iterative Synthesis

Unlike monofunctional analogs such as 1-bromo-4-methylbenzene or 4-(propylsulfonyl)toluene, 1-Bromo-4-(propylsulfonyl)benzene contains two orthogonal reactive sites: a C–Br bond and a C–S bond [1]. This bifunctionality is essential for sequential cross-coupling. Research shows that aryl sulfones act as electrophiles in SMC only after oxidative addition into the C–S bond, a step that is kinetically distinct and slower than C–Br oxidative addition [1]. This difference in activation energy allows for chemoselective coupling at the bromide site first, followed by activation of the sulfone group in a subsequent step, enabling the rapid construction of non-symmetric ter- and quateraryls in just 2–3 steps [1].

Iterative Synthesis Polyaromatics Cross-Coupling

Suzuki–Miyaura Coupling Reactivity Ranking

In the context of Suzuki–Miyaura cross-coupling, aryl sulfones demonstrate an 'intermediate reactivity' that is quantitatively positioned between the high reactivity of aryl (pseudo)halides and the low reactivity of nitroarenes [1]. This ranking is based on competitive coupling experiments and DFT calculations. While specific rate constants are not reported for the propyl derivative, the class behavior is well-established: C–S bond oxidative addition is the turnover-limiting step [1]. This intermediate reactivity allows for chemoselective coupling in the presence of more reactive halides (like bromide) but before less reactive groups (like nitro), a hierarchy that is critical for planning iterative syntheses.

Suzuki–Miyaura Coupling Electrophile Reactivity Chemoselectivity

Physical and Solubility Profile

The compound is reported as a colorless to pale yellow liquid or solid with a molecular weight of 263.15 g/mol . It exhibits good solubility in common organic solvents such as dichloromethane and acetone, but limited solubility in water due to its hydrophobic aromatic and sulfonyl groups . This solubility profile is typical for its class but differs from simpler, more polar or non-polar analogs. For instance, compared to 1-bromo-4-methylbenzene (MW 171.0 g/mol), the sulfonyl group increases molecular weight and polarity, which can impact chromatographic purification and reaction solvent selection. This data allows chemists to anticipate its behavior in standard organic reactions, reducing the need for solubility screening.

Solubility Physical Properties Reaction Optimization

Validated Scaffold for Medicinal Chemistry

1-Bromo-4-(propylsulfonyl)benzene is commercially promoted as a 'versatile small molecule scaffold' and an intermediate in pharmaceutical and agrochemical production . While specific IC₅₀ data for a drug derived from this exact compound is not publicly available, its structural class—4-bromophenyl sulfones—has been directly linked to potent and selective MMP-9 inhibition [1]. This demonstrates that the sulfone moiety in the para-position to a halide is a validated pharmacophore. Compared to an unsubstituted phenyl ring or a simple alkyl sulfone, this specific substitution pattern has shown improved selectivity in enzyme inhibition assays (e.g., IC₅₀ = 3 nM for a related MMP-9 inhibitor) [1]. This existing structure-activity relationship (SAR) data provides a strong, evidence-based rationale for incorporating this building block into new chemical entities.

Medicinal Chemistry Pharmaceutical Intermediate Building Block

1-Bromo-4-(propylsulfonyl)benzene: Research and Industrial Applications


Iterative Synthesis of Non-Symmetric Polyaromatics

This compound is ideally suited for the rapid, step-economical construction of non-symmetric ter- and quateraryls. The orthogonal reactivity of the C–Br and C–S bonds allows for a first Suzuki coupling at the bromide site, followed by a second, chemoselective coupling at the sulfone site after C–S bond activation [1]. This sequential, one-pot-like strategy avoids intermediate functional group manipulations, significantly reducing synthesis time and increasing yield for complex molecular architectures relevant to materials science and pharmaceuticals.

Building Block for MMP-9 Targeted Libraries

Given the established link between the 4-bromophenyl sulfone motif and potent, selective MMP-9 inhibition [1], this compound is a strategic choice for generating focused chemical libraries. It can be readily diversified through Suzuki coupling at the bromide position to introduce a wide range of aryl or heteroaryl groups, creating analogs for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against gelatinase B and related targets.

Agrochemical Intermediates and Functional Materials

The compound's role as a versatile intermediate extends to the agrochemical sector and the development of functional materials [1]. Its dual functionality enables the creation of complex, sulfone-containing structures with tailored properties (e.g., altered lipophilicity, metabolic stability, or electronic characteristics) that are valuable in the design of new crop protection agents, liquid crystals, or organic electronic components.

Cross-Coupling and Chemoselectivity Methodology

As a model substrate containing two distinct, electrophilic C–X bonds, 1-Bromo-4-(propylsulfonyl)benzene is an excellent probe for developing and benchmarking new catalysts and ligands for chemoselective cross-coupling. Its well-defined, intermediate reactivity in SMC [1] provides a challenging but informative test system for evaluating catalytic efficiency and selectivity in the presence of multiple reactive sites, contributing to fundamental advances in synthetic methodology.

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